Apoptosis inducer 7

Description

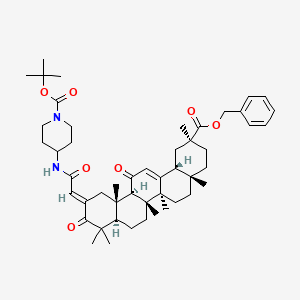

Apoptosis inducer 7 is a chemical compound known for its ability to induce programmed cell death, or apoptosis, in various cell types

Properties

Molecular Formula |

C49H68N2O7 |

|---|---|

Molecular Weight |

797.1 g/mol |

IUPAC Name |

tert-butyl 4-[[(2E)-2-[(4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-4,4,6a,6b,8a,11,14b-heptamethyl-3,14-dioxo-11-phenylmethoxycarbonyl-4a,5,6,7,8,9,10,12,12a,14a-decahydro-1H-picen-2-ylidene]acetyl]amino]piperidine-1-carboxylate |

InChI |

InChI=1S/C49H68N2O7/c1-43(2,3)58-42(56)51-24-17-33(18-25-51)50-38(53)26-32-28-47(8)37(44(4,5)40(32)54)16-19-49(10)39(47)36(52)27-34-35-29-46(7,21-20-45(35,6)22-23-48(34,49)9)41(55)57-30-31-14-12-11-13-15-31/h11-15,26-27,33,35,37,39H,16-25,28-30H2,1-10H3,(H,50,53)/b32-26+/t35-,37-,39+,45+,46-,47-,48+,49+/m0/s1 |

InChI Key |

KYDXNZGGBRYTHC-GJLAEWTHSA-N |

Isomeric SMILES |

C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@H]4[C@]([C@@]3(CC2)C)(CC[C@@H]5[C@@]4(C/C(=C\C(=O)NC6CCN(CC6)C(=O)OC(C)(C)C)/C(=O)C5(C)C)C)C)(C)C(=O)OCC7=CC=CC=C7 |

Canonical SMILES |

CC1(C2CCC3(C(C2(CC(=CC(=O)NC4CCN(CC4)C(=O)OC(C)(C)C)C1=O)C)C(=O)C=C5C3(CCC6(C5CC(CC6)(C)C(=O)OCC7=CC=CC=C7)C)C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of apoptosis inducer 7 typically involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts. The exact synthetic route can vary, but common steps include:

Formation of Intermediates: Initial steps often involve the preparation of intermediate compounds through reactions such as alkylation, acylation, or condensation.

Cyclization: The intermediates may undergo cyclization reactions to form the core structure of this compound.

Functional Group Modifications: Subsequent steps involve the introduction or modification of functional groups to achieve the desired chemical properties.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:

Batch Processing: Large quantities of starting materials are processed in batches, with careful control of reaction parameters such as temperature, pressure, and pH.

Continuous Flow Synthesis: In some cases, continuous flow reactors are used to improve efficiency and scalability.

Chemical Reactions Analysis

Organopalladium Compound 7b

Chemical Structure : Cyclopalladated complex with a μ-dppe ligand.

Mechanism :

-

Mitochondrial Thiol Oxidation : Targets protein thiol groups in mitochondrial membranes, leading to loss of mitochondrial transmembrane potential (ΔΨm) .

-

Cytochrome c Release : Triggers intrinsic apoptosis via cytochrome c release and caspase-3 activation .

-

DTT Inhibition : Apoptotic effects are blocked by the thiol-reducing agent dithiothreitol (DTT), confirming thiol oxidation as the initiating event .

Key Findings :

| Parameter | Result (K562 Cells) | Citation |

|---|---|---|

| Apoptosis Induction | 60% apoptotic nuclei | |

| Caspase-3 Activation | 3.4-fold increase | |

| ΔΨm Dissipation | 85% reduction |

7-Epitaxol (7-E)

Chemical Structure : Paclitaxel derivative with enhanced stability.

Mechanism :

-

Caspase Activation : Upregulates cleaved caspases-3, -8, and -9 by 1.6–8.3-fold, depending on cell type .

-

Bcl-2 Modulation : Reduces anti-apoptotic Bcl-2 and Bcl-xL expression while increasing pro-apoptotic Bax and Bak .

-

ERK1/2 Pathway Suppression : Inhibits ERK1/2 phosphorylation, linking apoptosis to autophagy via LC3-I/II activation .

Cytotoxicity Profile :

| Cell Line | IC₅₀ (nM) | Apoptosis Rate (200 nM) | Caspase-3 Activation |

|---|---|---|---|

| SCC-9 | 45 | 49.87% | 2.9-fold |

| SCC-47 | 62 | 26.74% | 8.3-fold |

Synthetic Aminopyrrolic Receptor 7

Chemical Structure : Pyrrole-based receptor with high-mannose glycan affinity.

Mechanism :

-

ROS Generation : Induces reactive oxygen species (ROS) within 1–2 hours, preceding apoptosis .

-

Caspase-Dependent Apoptosis : Activates caspase-3 via proteolytic cleavage (confirmed by PARP-1 cleavage) .

-

No AIF Translocation : Caspase-independent pathways (e.g., apoptosis-inducing factor) are not involved .

Binding Specificity :

| Target | Affinity (Kd) | Apoptosis IC₅₀ (HeLa) |

|---|---|---|

| High-mannose glycans | 1.3 μM | 1.3 μM |

Compound 7 (CL Bioactive Fraction II-F7)

Source : Cocoa leaf extract fraction.

Mechanism :

-

Mitochondrial Dysfunction : Reduces mitochondrial membrane potential (Ψ∆m) by 45–51% .

-

Caspase-8/-9 Activation : Increases caspase-8 and -9 activities by 2.5- and 3.1-fold, respectively .

-

Pro-Apoptotic Gene Upregulation : Elevates DDIT3, GADD45G, and HRK expression .

Comparative Analysis of Apoptotic Pathways

| Compound | Pathway Activated | Key Biomarkers | Caspase Dependence |

|---|---|---|---|

| 7b | Intrinsic | Cytochrome c, caspase-3 | Yes |

| 7-Epitaxol | Intrinsic/Extrinsic | Bax, Fas, caspases-3/8/9 | Yes |

| Synthetic 7 | ROS-mediated intrinsic | PARP-1, caspase-3 | Yes |

| CL Fraction II-F7 | Mitochondrial | DDIT3, caspase-8/9 | Yes |

Critical Observations

-

Thiol Reactivity : Compound 7b’s organopalladium structure enables selective thiol oxidation, making it distinct from other apoptosis inducers .

-

Dual Pathway Activation : 7-Epitaxol simultaneously targets extrinsic (Fas/DR5) and intrinsic (Bax/Bak) pathways, enhancing cytotoxicity .

-

Glycan Targeting : Synthetic receptor 7’s apoptosis induction correlates with high-mannose glycan expression, suggesting a novel targeting strategy .

These findings highlight the diversity of chemical reactions and pathways exploited by apoptosis-inducing compounds, emphasizing their potential in targeted cancer therapies.

Scientific Research Applications

Apoptosis inducer 7 has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and chemical biology studies.

Biology: Employed in cell biology research to study apoptosis pathways and mechanisms.

Medicine: Investigated for its potential as a therapeutic agent in cancer treatment, where it can induce apoptosis in cancer cells.

Industry: Utilized in the development of new drugs and therapeutic compounds.

Mechanism of Action

The mechanism of action of apoptosis inducer 7 involves the activation of specific molecular pathways that lead to programmed cell death. Key steps include:

Activation of Caspases: this compound activates caspases, which are proteases that play a central role in the execution of apoptosis.

Mitochondrial Pathway: The compound may induce mitochondrial outer membrane permeabilization, leading to the release of cytochrome c and activation of downstream apoptotic signals.

Death Receptor Pathway: In some cases, this compound may interact with death receptors on the cell surface, triggering extrinsic apoptotic pathways.

Comparison with Similar Compounds

Apoptosis inducer 7 can be compared with other apoptosis-inducing compounds, such as:

Paclitaxel: A chemotherapy drug that induces apoptosis by stabilizing microtubules and preventing cell division.

Doxorubicin: An anthracycline antibiotic that induces apoptosis through DNA intercalation and inhibition of topoisomerase II.

Staurosporine: A potent protein kinase inhibitor that induces apoptosis by inhibiting multiple kinases involved in cell survival.

Uniqueness

This compound is unique in its specific mechanism of action and its ability to selectively induce apoptosis in certain cell types. Its distinct molecular structure and pathway activation make it a valuable tool in both research and therapeutic applications.

Q & A

Q. What molecular mechanisms underlie Apoptosis Inducer 7’s pro-apoptotic effects?

To investigate the mechanisms, focus on canonical apoptotic pathways such as caspase activation and mitochondrial involvement. Caspase-3 activation and PARP cleavage are hallmark indicators . For mitochondrial pathways, measure cytochrome c release and assess Bcl-2 family protein dynamics (e.g., Bax/Bak oligomerization) via immunoblotting. Include controls for off-target effects by using caspase inhibitors (e.g., Z-VAD-FMK) to confirm pathway specificity .

Q. What in vitro assays are most appropriate for initial screening of this compound’s efficacy?

Prioritize assays quantifying apoptosis markers:

- Caspase-3/7 activity assays using fluorogenic substrates (e.g., DEVD-AMC) .

- Annexin V/PI staining with flow cytometry to distinguish early/late apoptosis .

- DNA fragmentation analysis via TUNEL assays. Validate results across multiple cell lines (e.g., cancer vs. normal) to assess selectivity. Include dose-response curves (1–100 μM) and calculate IC50 values using nonlinear regression models .

Q. How should researchers select animal models for evaluating this compound’s in vivo activity?

Use xenograft models implanted with cell lines sensitive to the compound in vitro. Monitor tumor volume and apoptosis biomarkers (e.g., cleaved caspase-3 in IHC). For hepatotoxicity risk (common in apoptosis inducers ), include liver function tests (ALT/AST) and histopathology. Optimize dosing regimens based on pharmacokinetic (PK) studies, ensuring plasma concentrations align with in vitro IC50 values .

Advanced Research Questions

Q. How can contradictory data on this compound’s dose-response relationships be resolved?

Contradictions often arise from variability in cell culture conditions or model systems. Standardize protocols:

- Use serum-free media to avoid growth factor interference.

- Control for confluency (e.g., 60–70% at treatment initiation).

- Perform time-course experiments to distinguish transient vs. sustained effects. Apply meta-analysis techniques to aggregate data, using random-effects models to account for inter-study heterogeneity .

Q. What strategies elucidate this compound’s effects on non-canonical apoptotic pathways?

Combine transcriptomic profiling (RNA-seq) with functional screens (e.g., CRISPR knockouts of suspected pathway components). For example, if ER stress is implicated, monitor CHOP and GRP78 expression. Use pharmacological inhibitors (e.g., 4-PBA for ER stress) to isolate pathway contributions .

Q. How to design combination therapies with this compound and other agents?

Employ synergy screening using matrix dosing (e.g., 5 × 5 concentration grids). Calculate combination indices (CI) via the Chou-Talalay method. Prioritize agents with complementary mechanisms (e.g., DNA damage inducers). Assess schedule dependency: pre-treatment with this compound may prime cells for secondary agents .

Q. What methodologies address this compound’s pharmacokinetic challenges in complex models?

For poor bioavailability:

- Use nanoparticle encapsulation to enhance solubility.

- Conduct microdosing trials with <sup>14</sup>C-labeled compound to track distribution via AMS (accelerator mass spectrometry). In advanced models (e.g., PDX), integrate PBPK modeling (physiologically based pharmacokinetic) to predict tissue penetration. Validate with LC-MS/MS quantification of tissue extracts .

Methodological Considerations

- Data Analysis : Use Shapiro-Wilk tests for normality before applying parametric tests (e.g., ANOVA). For skewed data, non-parametric alternatives (Mann-Whitney U) are appropriate .

- Ethical Reporting : Adhere to ARRIVE guidelines for animal studies, detailing randomization and blinding protocols .

- Replication : Include ≥3 biological replicates and report raw data in supplementary tables to enhance reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.